molecular formula C4H6ClN3O2S B8741536 2H-1,2,4,6-Thiatriazine, 3-chloro-2,5-dimethyl-, 1,1-dioxide CAS No. 85770-03-2

2H-1,2,4,6-Thiatriazine, 3-chloro-2,5-dimethyl-, 1,1-dioxide

Cat. No. B8741536
CAS RN: 85770-03-2
M. Wt: 195.63 g/mol
InChI Key: ARRCBNYDVGSREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,2,4,6-Thiatriazine, 3-chloro-2,5-dimethyl-, 1,1-dioxide is a useful research compound. Its molecular formula is C4H6ClN3O2S and its molecular weight is 195.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,2,4,6-Thiatriazine, 3-chloro-2,5-dimethyl-, 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,2,4,6-Thiatriazine, 3-chloro-2,5-dimethyl-, 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85770-03-2

Product Name

2H-1,2,4,6-Thiatriazine, 3-chloro-2,5-dimethyl-, 1,1-dioxide

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

3-chloro-2,5-dimethyl-1,2,4,6-thiatriazine 1,1-dioxide

InChI

InChI=1S/C4H6ClN3O2S/c1-3-6-4(5)8(2)11(9,10)7-3/h1-2H3

InChI Key

ARRCBNYDVGSREQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C(=N1)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

212 parts of 2,5-dimethyl-2H-1,2,4,6-thiatriazin-3-one-1,1-dioxide were introduced into a stirred mixture of 292 parts of phosphorus pentachloride and 1,400 parts of phosphorus oxychloride at room temperature, and the mixture was heated to 110° C. in the course of 30 minutes. The reaction mixture was stirred under reflux for 6 hours and thereafter concentrated under reduced pressure, giving 234 parts (100% of theory) of 3-chloro-2,5-dimethyl-2H-1,2,4,6-thiatriazine-1,1-dioxide of: melting point 86°-90° C. (Compound No. 1) (NMR (60 MHz, CDCl3): CH3 -C 2.4δ, CH3 -N 3.68δ).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
292
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

212 parts of 3,6-dimethyl-6H-1,2,4,6-thiatriazin-5-one-1,1-dioxide were introduced into a stirred mixture of 292 parts of phosphorus pentachloride and 1,400 parts of phosphorus oxychloride at room temperature, and the mixture was heated to 110° C. in the course of 30 minutes. The reaction mixture was stirred under reflux for 6 hours and then evaporated down under reduced pressure to give 234 parts (yield: 100% of theory) of 5-chloro-3,6-dimethyl-6H-1,2,4,6-thiatriazine-1,1-dioxide of melting point 86°-90° C. NMR (60 MHz, CDCl3): CH3 --C 2.4δ, CH3 --N 3.68).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
292
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.